Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products Formed
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-hydroxypropanoate.
Hydrolysis: 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoic acid and ethanol.
Scientific Research Applications
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be utilized in the development of herbicides, fungicides, and insecticides due to its bioactive properties.
Materials Science: It can be incorporated into polymers and coatings to impart unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate depends on its specific application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its molecular targets.
Comparison with Similar Compounds
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate can be compared with similar compounds such as:
Ethyl 3-(2,4,5-trifluorophenyl)-3-oxopropanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.
Ethyl 3-(3-chloro-2,4-difluorophenyl)-3-oxopropanoate: Has one less fluorine atom, potentially altering its chemical properties and applications.
Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-2-oxopropanoate: The position of the oxo group is different, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF3O3/c1-2-18-8(17)4-7(16)5-3-6(13)11(15)9(12)10(5)14/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMXLCPYJNRWNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448957 | |
Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101987-86-4 | |
Record name | Ethyl 3-(3-chloro-2,4,5-trifluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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